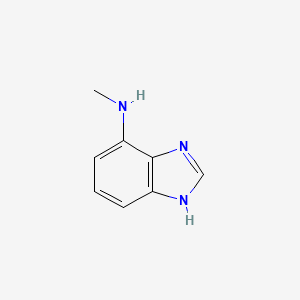

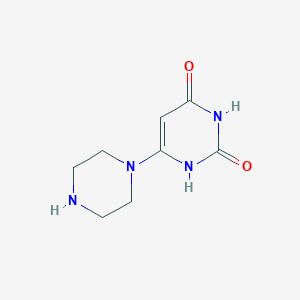

5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride

Overview

Description

The compound is a complex organic molecule that contains functional groups such as nitrophenyl, phenyl, and thiazol-2-amine. These types of compounds are often used in the field of medicinal chemistry and materials science .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions, including nitration, amine coupling, and thiazole ring formation .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amine, or the thiazole ring could participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of specific functional groups .Scientific Research Applications

Agriculture

The compound’s derivatives might serve as agrochemicals . For instance, its nitrophenyl moiety could be active in plant growth regulation, considering that nitrophenyl compounds have been shown to influence the hydrolysis of certain phosphates . This property can be harnessed to develop new herbicides or pesticides.

Material Science

In material science, the compound could be utilized in the synthesis of advanced materials . The presence of a thiazol ring could contribute to the thermal stability of polymers, making it a candidate for creating new polymeric materials with enhanced properties .

Environmental Science

“5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride” may have applications in environmental science as a catalyst for the degradation of environmental pollutants. Its nitro group can be involved in redox reactions, which are crucial in the breakdown of toxic compounds .

Biochemistry

In biochemistry, the compound could be investigated for its role as an enzyme inhibitor or substrate analog . The nitrophenyl part of the molecule is structurally similar to compounds that are known to be substrates for various enzymes, which could make it a valuable tool in enzymatic studies or in the design of enzyme inhibitors .

Pharmacology

Lastly, in pharmacology, the compound’s unique structure, featuring both a nitrophenyl and a thiazol ring, might be beneficial in the development of drug delivery systems . These systems could exploit the compound’s ability to bind to specific biological targets, enhancing the efficacy and specificity of therapeutic drugs .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S.ClH/c19-18(20)13-8-6-11(7-9-13)14-10-16-15(21-14)17-12-4-2-1-3-5-12;/h1-9,14H,10H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAXNJFDNWKPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=N1)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

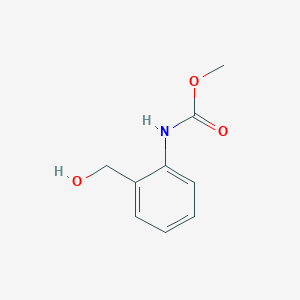

![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)

![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)

![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)

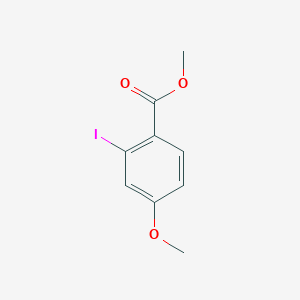

![Methyl 4-[methoxy(methyl)carbamoyl]benzoate](/img/structure/B1422810.png)